molecular formula C10H10N2O3 B12998775 3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12998775
M. Wt: 206.20 g/mol
InChI Key: RQCFDVCFSQRQLD-UHFFFAOYSA-N
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Description

3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles. This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring. The presence of three methyl groups at positions 3, 5, and 6, along with a carboxylic acid group at position 4, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles, followed by cyclization to form the isoxazolo[5,4-b]pyridine system . The reaction conditions often include the use of solvents like pyridine and heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylates or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3,5,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-4-5(2)11-9-8(6(3)12-15-9)7(4)10(13)14/h1-3H3,(H,13,14)

InChI Key

RQCFDVCFSQRQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C1C(=O)O)C(=NO2)C)C

Origin of Product

United States

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